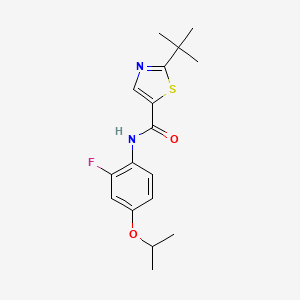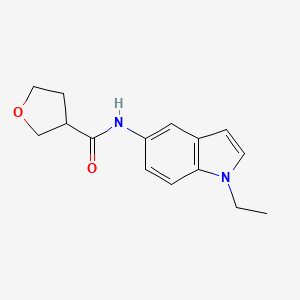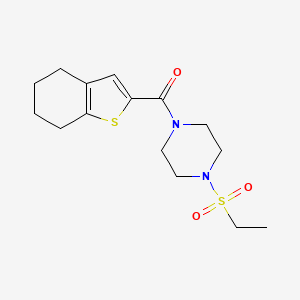
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one, commonly known as EMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EMP is a sulfonamide derivative that belongs to the class of piperazine compounds. It has been found to possess various biochemical and physiological properties that make it a promising candidate for research purposes.
作用机制
The mechanism of action of EMP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
EMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EMP has also been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMP has been found to possess antioxidant activity, which may make it useful in the treatment of oxidative stress-related conditions.
实验室实验的优点和局限性
One of the main advantages of EMP is its potential as a research tool for studying the activity of enzymes and their inhibitors. EMP has been found to exhibit inhibitory activity against various enzymes, making it a useful compound for enzyme assays. However, one of the limitations of EMP is its complex synthesis process, which may make it difficult to obtain large quantities of pure product for research purposes.
未来方向
There are several future directions for research on EMP. One area of interest is the development of EMP-based therapies for cancer and other diseases. EMP has been found to possess antiproliferative and anti-inflammatory activity, making it a promising candidate for the development of new therapies. Another area of interest is the study of EMP's mechanism of action and its interactions with enzymes and other biomolecules. This research may provide insights into the development of new enzyme inhibitors and other therapeutic agents. Finally, the synthesis of new EMP derivatives with improved properties may also be an area of future research.
合成方法
The synthesis of EMP involves a multi-step process that starts with the reaction between 4-ethylsulfonylphenylhydrazine and ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to form 1-(4-ethylsulfonylphenyl)-3-(2-bromoacetyl)urea. This compound is then reacted with piperazine to yield EMP. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure product.
科学研究应用
EMP has been extensively studied for its potential applications in biomedical research. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the development of therapeutic agents. EMP has also been found to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer research.
属性
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S2/c1-4-19(16,17)12-7-5-11(6-8-12)10(13)9(2)18(3,14)15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUKPNSZYYVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)

